molecular formula C7H6F3N3O2 B073175 2-Nitro-4-(trifluoromethyl)phenylhydrazine CAS No. 1513-50-4

2-Nitro-4-(trifluoromethyl)phenylhydrazine

Cat. No.: B073175
CAS No.: 1513-50-4
M. Wt: 221.14 g/mol
InChI Key: WJBJSMUUWDXKBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4-(trifluoromethyl)phenylhydrazine is an organic compound with the molecular formula C7H6F3N3O2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a nitro group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules .

Mechanism of Action

Target of Action

Similar compounds such as phenylhydrazines have been known to interact with various biological targets .

Mode of Action

It’s known that phenylhydrazines can act as reductants in various chemical reactions . They can donate electrons and participate in redox reactions, which could potentially alter the function of their biological targets.

Biochemical Pathways

Phenylhydrazines have been used in the reduction and functionalization of graphene oxide , indicating their potential role in redox reactions and the modification of biochemical compounds.

Action Environment

The action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)phenylhydrazine can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , indicating that temperature could affect its stability. Other factors such as pH, presence of other chemicals, and the specific biological environment could also influence its action and efficacy.

Preparation Methods

The synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine typically involves the nitration of 4-(trifluoromethyl)aniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of strong acids and reducing agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Nitro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include amino derivatives and substituted phenylhydrazines .

Scientific Research Applications

2-Nitro-4-(trifluoromethyl)phenylhydrazine has several scientific research applications:

Comparison with Similar Compounds

2-Nitro-4-(trifluoromethyl)phenylhydrazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBJSMUUWDXKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397130
Record name 2-nitro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-50-4
Record name 2-nitro-4-(trifluoromethyl)phenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.